molecular formula C21H22Cl2N2O8 B11934222 (6S)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride

(6S)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride

Cat. No.: B11934222
M. Wt: 501.3 g/mol
InChI Key: OAPVUSSHCBRCOL-YJUIPZHLSA-N
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Description

(6S)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride involves multiple steps, including the formation of the tetracycline core structure followed by specific functional group modifications. The reaction conditions typically involve the use of strong acids and bases, high temperatures, and controlled environments to ensure the correct stereochemistry and purity of the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the tetracycline core, which is then chemically modified to yield the final product. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(6S)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Scientific Research Applications

(6S)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action is primarily due to its ability to interfere with the binding of aminoacyl-tRNA to the ribosomal acceptor site, thus preventing the addition of new amino acids to the growing peptide chain. This mechanism is similar to other tetracycline antibiotics .

Comparison with Similar Compounds

Similar Compounds

    Tetracycline: Shares a similar core structure but lacks some of the specific functional groups present in (6S)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride.

    Doxycycline: Another tetracycline derivative with similar antibiotic properties but different pharmacokinetic profiles.

    Minocycline: Known for its enhanced ability to penetrate tissues and its broader spectrum of activity.

Uniqueness

What sets this compound apart is its specific functional groups that enhance its binding affinity and specificity to bacterial ribosomes, making it a potent antibiotic with fewer side effects compared to its counterparts .

Properties

Molecular Formula

C21H22Cl2N2O8

Molecular Weight

501.3 g/mol

IUPAC Name

(6S)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C21H21ClN2O8.ClH/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31;/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31);1H/t6?,7?,14?,15-,21?;/m0./s1

InChI Key

OAPVUSSHCBRCOL-YJUIPZHLSA-N

Isomeric SMILES

CN(C)C1C2CC3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl

Canonical SMILES

CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl

Origin of Product

United States

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